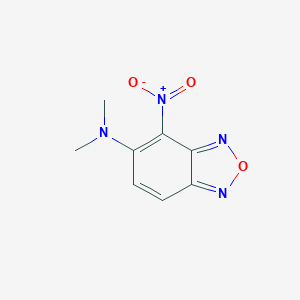

Benzofurazan, 5-(dimethylamino)-4-nitro-

Description

Overview of Benzofurazan (B1196253) (2,1,3-Benzoxadiazole) Derivatives in Modern Chemical Research

Benzofurazan, also known as 2,1,3-benzoxadiazole, and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in modern chemical research. The unique electronic properties of the benzofurazan ring system, characterized by its electron-withdrawing nature, confer a range of interesting chemical and physical characteristics to its derivatives. This has led to their exploration and application in diverse scientific fields.

One of the most prominent applications of benzofurazan derivatives is in the development of fluorescent probes and labels. researchgate.netresearchgate.net The 7-nitrobenz-2,1,3-oxadiazole (NBD) unit, for instance, is a widely utilized fluorescent tag in biological studies. ucla.edu Compounds like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are valuable fluorogenic reagents for labeling and detecting amines, amino acids, and other biologically relevant molecules. ucla.eduwikipedia.org These reagents are typically non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines, a property that is exploited in high-performance liquid chromatography (HPLC) applications. wikipedia.org The resulting NBD-amine adducts generally exhibit green fluorescence. researchgate.net The synthesis of new fluorophores containing the 2,1,3-benzoxadiazole unit often results in compounds with strong, solvent-dependent fluorescence emission, making them suitable for various analytical and bioanalytical processes. researchgate.netnih.govnih.govresearchgate.netufop.br

Beyond their use as fluorescent tags, benzofurazan derivatives have been investigated for their potential as bioactive molecules. Research has explored their application as anti-cancer agents, with studies focusing on their chemical reactivity and structure-activity relationships. researchgate.net Furthermore, the structural motif of oxadiazoles, a class of compounds that includes benzofurazans, is being explored in the design of multi-target agents for conditions like Alzheimer's disease. nih.gov The versatility of the benzofurazan scaffold also extends to materials science, where derivatives are studied for their potential as energetic materials. researchgate.netresearchgate.netfrontiersin.org The introduction of specific functional groups onto the benzofurazan ring can significantly influence the compound's properties, leading to materials with high thermal stability and density. researchgate.netresearchgate.net

The reactivity of the benzofurazan system, particularly in nucleophilic aromatic substitution reactions, makes it a valuable building block in organic synthesis. researchgate.net Halogenated benzofurazans, for example, readily react with nucleophiles, a process that is key to their function as labeling agents. researchgate.net The electron-withdrawing character of the furoxan ring activates the aromatic system for such reactions. This reactivity allows for the synthesis of a wide array of substituted benzofurazan derivatives with tailored properties for specific applications.

Contextual Significance of "Benzofurazan, 5-(dimethylamino)-4-nitro-" within the Benzofurazan Chemical Space

Within the broad family of benzofurazan derivatives, "Benzofurazan, 5-(dimethylamino)-4-nitro-" holds particular significance as a versatile chemical intermediate. This compound, a heterocyclic entity, features a fused benzene (B151609) and furazan (B8792606) (1,2,5-oxadiazole) ring system. Its structure is further defined by the presence of a dimethylamino group (-N(CH₃)₂) at the 5-position and a nitro group (-NO₂) at the 4-position.

The synthesis of this specific compound can be achieved through the nitrosation of 5-(dimethylamino)benzofuroxan, which then undergoes rearrangement to form the 4-nitro derivative. An alternative synthetic route involves the nucleophilic aromatic substitution of a chlorobenzofurazan derivative with dimethylamine (B145610) in a polar aprotic solvent at elevated temperatures. The electron-donating dimethylamino group and the electron-withdrawing nitro group on the benzofurazan core create a unique electronic environment that dictates its reactivity. The dimethylamino group can stabilize intermediates in rearrangement reactions, while the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

This distinct reactivity profile makes "Benzofurazan, 5-(dimethylamino)-4-nitro-" a valuable precursor in the synthesis of other complex heterocyclic compounds. It is particularly noted for its utility in preparing pharmacologically active intermediates. For instance, its reaction with active methylene (B1212753) compounds can lead to the formation of quinoxaline-1,4-dioxides, a class of compounds investigated for their antibacterial properties. The presence of both the nitro and amino groups allows for directed substitution or rearrangement reactions, which can be harnessed to produce triazoles or acylquinoxalines.

The physical and chemical properties of this compound are also of interest in research settings. It exhibits solubility in highly polar solvents like DMSO and DMF, a consequence of the polar nitro and dimethylamino functionalities. For experimental purposes, it is recommended to be stored at low temperatures (-20°C) and protected from light to prevent degradation.

Chemical Identity and Properties of Benzofurazan, 5-(dimethylamino)-4-nitro-

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

| Molecular Formula | C₈H₈N₄O₃ |

| Molecular Weight | 208.17 g/mol |

| CAS Number | 18378-28-4 |

| Canonical SMILES | CN(C)C1=C(C2=NON=C2C=C1)N+[O-] |

| InChI Key | HKZHOGJBXORQQD-UHFFFAOYSA-N |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Store at –20°C in amber vials to prevent photodegradation |

Structure

3D Structure

Properties

CAS No. |

18378-28-4 |

|---|---|

Molecular Formula |

C8H8N4O3 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |

InChI Key |

HKZHOGJBXORQQD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Canonical SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Synthetic Approaches to the Benzofurazan (B1196253) Core Structure

The construction of the benzofurazan ring system is most commonly achieved through the oxidative cyclization of ortho-nitroaniline precursors. This transformation typically involves the reaction of a 2-nitroaniline (B44862) with an oxidizing agent, such as sodium hypochlorite (B82951), which facilitates the formation of the fused oxadiazole ring. rdd.edu.iqresearchgate.net This method is advantageous due to the commercial availability of a wide range of substituted 2-nitroanilines. An alternative approach involves the use of phase-transfer catalysts to facilitate the reaction between the 2-nitroaniline in an organic solvent and the aqueous hypochlorite solution, often leading to improved yields and milder reaction conditions. rdd.edu.iq

Theoretical studies, such as those using density functional theory (DFT), have investigated the mechanism of this oxidative cyclization. These studies suggest a stepwise process that may involve initial oxidation of the amino group, followed by intramolecular cyclization and dehydration to form the stable benzofurazan ring. researchgate.net The choice of starting material and reaction conditions can be tailored to produce benzofurazan-1-oxides (benzofuroxans), which can subsequently be deoxygenated to the corresponding benzofurazans. researchgate.net

Targeted Synthesis of "Benzofurazan, 5-(dimethylamino)-4-nitro-" and Related Analogues

The synthesis of the specifically substituted 5-(dimethylamino)-4-nitro-benzofurazan requires a multi-step approach, carefully considering the introduction of both the nitro and the dimethylamino functionalities onto the benzofurazan framework.

Electrophilic aromatic substitution is the primary method for introducing a nitro group onto an aromatic ring. The classic approach involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govmdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.govmdpi.comyoutube.com

The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring. For the synthesis of 4-nitro-substituted benzofurazans, the directing effects of the substituents already present on the benzofurazan ring must be considered. In some cases, direct nitration of a substituted benzofurazan can provide the desired isomer. cnr.it For instance, the nitration of 2,1,3-benzothiadiazole (B189464), a related heterocyclic system, has been shown to yield the 4-nitro derivative. cnr.it

Table 1: Common Reagents for Electrophilic Nitration

| Reagent(s) | Description |

| HNO₃ / H₂SO₄ | The most common and potent nitrating agent, generating the nitronium ion in situ. nih.govmdpi.com |

| Fuming HNO₃ | Concentrated nitric acid containing dissolved NO₂, used for less reactive substrates. |

| NO₂BF₄ | Nitronium tetrafluoroborate, a pre-formed nitronium salt that can be used in non-acidic conditions. |

Several methods exist for the introduction of a dimethylamino group onto an aromatic ring. One common strategy is the reductive amination of a carbonyl compound, though this is less direct for aromatic systems. A more direct approach involves the N-methylation of an existing amino group. Primary aromatic amines can be converted to their dimethylamino counterparts using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base. cnr.it For example, the N-methylation of 4-amino-2,1,3-benzothiadiazole has been successfully carried out using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF). cnr.it

Another powerful technique is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide or triflate with dimethylamine (B145610). This method is highly versatile and tolerates a wide range of functional groups.

Given the substitution pattern of 5-(dimethylamino)-4-nitro-benzofurazan, a plausible multi-step synthetic sequence can be proposed based on established chemical principles. A likely route would commence with a precursor that allows for the sequential introduction of the required functional groups.

One potential pathway begins with the synthesis of a 5-aminobenzofurazan derivative. This could then undergo electrophilic nitration. The directing effect of the amino group would need to be carefully managed, as it is a strong ortho-, para-director. However, under strongly acidic nitrating conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a meta-director. anjs.edu.iq This could potentially direct the incoming nitro group to the 4-position. The final step would then be the exhaustive methylation of the amino group to the dimethylamino group.

An alternative and often more controlled strategy would involve starting with a precursor that already contains a group at the 5-position that can be converted to a dimethylamino group, and a halogen at the 4-position. Nitration could then be performed, followed by conversion of the 5-substituent and nucleophilic substitution of the 4-halo group.

A highly relevant synthetic strategy can be inferred from the synthesis of the analogous N,N-dimethyl-4-amino-2,1,3-benzothiadiazole. cnr.it This synthesis involves a three-step process:

Nitration: 2,1,3-benzothiadiazole is nitrated using a sulfonitric mixture to produce 4-nitro-2,1,3-benzothiadiazole.

Reduction: The nitro group is then reduced to a primary amine, yielding 4-amino-2,1,3-benzothiadiazole.

Methylation: The final step is the N-methylation of the amino group with methyl iodide to give the target N,N-dimethyl-4-amino-2,1,3-benzothiadiazole.

Adapting this to the benzofurazan system, one could envision a similar pathway starting from benzofurazan.

Synthesis of Novel Derivatives and Modified Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction for the functionalization of electron-deficient aromatic rings, such as nitro-substituted benzofurazans. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at a carbon bearing a good leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged Meisenheimer intermediate. nih.gov

In the context of benzofurazan chemistry, 4-chloro-7-nitrobenzofurazan (B127121) (also known as NBD-chloride) is a classic example of a substrate that readily undergoes SNAr reactions. cnr.it It reacts with a wide variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides, to produce a diverse range of 4-substituted-7-nitrobenzofurazan derivatives. cnr.it This makes SNAr a key strategy for introducing substituents that would be difficult to install via other methods. For the synthesis of the target molecule, if a 5-halo-4-nitrobenzofurazan intermediate could be prepared, its reaction with dimethylamine via an SNAr mechanism would be a highly effective final step.

Derivatization Strategies for Functional Group Diversification

The diversification of functional groups on the nitrobenzofurazan scaffold is predominantly achieved through the strategic derivatization of a highly reactive precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), also known as 4-chloro-7-nitrobenzofurazan. nih.gov This approach allows for the introduction of a wide array of chemical moieties, thereby creating a library of derivatives with varied properties. The principal strategy employed is nucleophilic aromatic substitution, where the chlorine atom at the C-4 position is displaced by a nucleophile. arkat-usa.org

The non-fluorescent NBD-Cl is a versatile chemical that readily reacts with primary and secondary amines to yield highly fluorescent N-substituted-4-amino-7-nitrobenzofurazan derivatives. nih.govaatbio.com This reaction is a rapid and high-yielding method for functional group diversification. nih.gov The process typically involves reacting NBD-Cl with a selected amine in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid byproduct. nih.govarkat-usa.org The choice of amine dictates the functional group that will be appended to the benzofurazan core.

Research has demonstrated the synthesis of a wide range of these derivatives by utilizing various types of amines. This includes simple aliphatic amines, amino acids, and molecules with complex steric and functional features like adamantylamine and dehydroabietylamine. nih.gov The reaction conditions, such as the choice of solvent and base, are optimized depending on the properties of the reacting amine, including its solubility and reactivity. nih.gov For instance, reactions with amino acids have been successfully carried out in methanol-water mixtures with sodium bicarbonate, while other amines may require solvents like acetonitrile (B52724) or dichloromethane (B109758) with bases such as triethylamine. nih.gov

The following table summarizes several documented derivatization reactions, illustrating the diversification of the 4-amino substituent.

| Reactant Amine | Resulting Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| Glycine | 2-((7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-yl)amino)acetic acid | Methanol/Water, Sodium Bicarbonate | nih.gov |

| 4-amino-TEMPO | 2,2,6,6-tetramethyl-4-(7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-ylamino)piperidin-1-yl | Acetonitrile, Sodium Bicarbonate | nih.gov |

| Furfurylamine | N-(furan-2-ylmethyl)-7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-amine | Acetonitrile, Sodium Bicarbonate | nih.gov |

| 1-Aminoadamantane | N-((3s,5s,7s)-adamantan-1-yl)-7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-amine | Dichloromethane (DCM), Triethylamine | nih.gov |

| 4-Aminohippuric acid | 2-(4-((7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-yl)amino)benzamido)acetic acid | Water/Acetonitrile, Sodium Bicarbonate | nih.gov |

| Dehydroabietylamine | N-((7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-amine | Dichloromethane (DCM), Triethylamine | nih.gov |

| Tris(hydroxymethyl)aminomethane | N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-amine | Methanol/Ethanol (B145695)/Acetonitrile, Heat | arkat-usa.org |

| N-methylhydroxylamine | N-hydroxy-N-methyl-7-nitrobenzo[c] nih.govaatbio.comoxadiazol-4-amine | Methanol/Ethanol/Acetonitrile, Sodium Bicarbonate, Heat | arkat-usa.org |

In addition to amines, thiol-containing compounds can also react with NBD-Cl to form fluorescent adducts, further expanding the range of accessible functional groups. aatbio.com The reaction with thiols, however, can sometimes be more complex, potentially yielding multiple products depending on the reaction conditions. nih.gov The fluorogenic nature of these reactions makes NBD-Cl a common derivatizing agent for the analysis of compounds containing primary or secondary amino groups via spectroscopic methods. nih.gov

Reaction Mechanisms and Reactivity Studies

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) on Benzofurazan (B1196253) Systems

The SNAr reaction is a primary pathway for the functionalization of electron-deficient aromatic systems like nitrobenzofurazans. researchgate.net This reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org

The interplay between electron-withdrawing and electron-donating groups on the benzofurazan ring profoundly affects the SNAr reaction. The nitro group (—NO₂), a potent electron-withdrawing group, significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.org This activation is a key factor in facilitating SNAr reactions. numberanalytics.com The nitro group's ability to stabilize the negative charge in the reaction intermediate, the Meisenheimer complex, is a critical aspect of this activation. numberanalytics.comrsc.org

Conversely, the dimethylamino group (—N(CH₃)₂) acts as an electron-donating group. This donation of electron density can stabilize intermediates formed during certain rearrangement reactions. In the context of SNAr on the benzofurazan ring, the position of the dimethylamino group relative to the nitro group and the leaving group is crucial in directing the regioselectivity of the nucleophilic attack. The electron-donating nature of the amino group generally deactivates the ring towards electrophilic substitution but can have a more complex influence on nucleophilic substitution depending on its position. rsc.orgvu.nl Specifically, an amino group can direct electrophilic attack to the ortho and para positions. vu.nl

Kinetic studies of SNAr reactions involving benzofurazan derivatives provide valuable insights into the reaction mechanism. The rates of these reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. nih.govnih.gov For instance, the reactions of 7-L-4-nitrobenzofurazans with secondary cyclic amines like morpholine, piperidine, and pyrrolidine (B122466) have been kinetically investigated. researchgate.netsemanticscholar.org

The general mechanism often involves the formation of a zwitterionic intermediate, and the rate-determining step can vary. researchgate.net Kinetic data, such as second-order rate constants, can be determined and used to construct Brønsted and Hammett plots, which reveal information about the transition state and the electronic effects of substituents. nih.govnih.govresearchgate.net For example, studies on similar systems have shown that the reaction can be catalyzed by a second molecule of the amine nucleophile. nih.gov

The following table presents hypothetical kinetic data for the reaction of a chloro-substituted benzofurazan with different amines to illustrate the expected trends in reactivity.

| Nucleophile | k₂ (M⁻¹s⁻¹) | Relative Rate |

| Pyrrolidine | 0.85 | 1.7 |

| Piperidine | 0.50 | 1.0 |

| Morpholine | 0.15 | 0.3 |

This table is illustrative and based on general reactivity trends of amines in SNAr reactions.

The reactivity trend observed, Pyrrolidine > Piperidine > Morpholine, is consistent with the nucleophilicity of these secondary amines.

A hallmark of SNAr reactions is the formation of a stable anionic σ-complex known as a Meisenheimer complex. wikipedia.orgrsc.org This intermediate results from the addition of the nucleophile to the electron-deficient aromatic ring. wikipedia.org Benzofurazan and its N-oxide derivatives, being highly electrophilic, readily form Meisenheimer complexes with a variety of nucleophiles. publish.csiro.aupublish.csiro.au In some cases, these complexes are stable enough to be isolated and characterized spectroscopically. publish.csiro.au

For the reaction of 5-(dimethylamino)-4-nitrobenzofurazan, the attack of a nucleophile would lead to the formation of a Meisenheimer-type intermediate. The negative charge in this intermediate would be delocalized across the benzofurazan ring system and stabilized by the electron-withdrawing nitro group.

In reactions involving amine nucleophiles, a zwitterionic intermediate can be formed. mdpi.com This species can then be deprotonated, often by another amine molecule acting as a base, to form the anionic Meisenheimer complex. researchgate.net The detection and characterization of these intermediates, even if they are transient, are crucial for elucidating the detailed reaction mechanism. mdpi.com For instance, in the reaction between 4,6-dinitrobenzofuroxan and 1,3,5-tris(N-pyrrolidinyl)benzene, a zwitterionic Meisenheimer-Wheland complex was identified. wikipedia.org

Electrophilic Reactivity Quantification of Benzofurazan Derivatives

Quantifying the electrophilicity of benzofurazan derivatives is essential for understanding and predicting their reactivity in polar organic reactions.

Mayr's electrophilicity scale provides a powerful tool for quantifying the reactivity of electrophiles. mdpi.comlmu.de This approach is based on the linear free-energy relationship:

log k (20 °C) = sN(N + E)

where E is the electrophilicity parameter, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. researchgate.netresearchgate.net By reacting a new electrophile with a series of reference nucleophiles with known N and sN values, the E parameter can be determined. lmu.de

This methodology has been successfully applied to various benzofurazan derivatives. researchgate.netresearchgate.net For example, the electrophilicity parameters for a series of 7-L-4-nitrobenzofurazans have been determined, allowing for a quantitative comparison of their reactivities. researchgate.net These studies have shown that benzofurazan derivatives are highly reactive electrophiles, in some cases more reactive than the benchmark aromatic electrophile, 1,3,5-trinitrobenzene. researchgate.net

The following table shows hypothetical electrophilicity parameters for a series of substituted benzofurazans to illustrate the impact of substituents.

| Substituent (L) at position 7 | Electrophilicity Parameter (E) |

| -Cl | -10.5 |

| -OCH₃ | -11.2 |

| -N(CH₃)₂ | -12.0 |

This table is illustrative. A more negative E value indicates lower electrophilicity.

A key application of electrophilicity scales is the ability to predict reaction rates. Once the electrophilicity parameter (E) for a compound like 5-(dimethylamino)-4-nitrobenzofurazan is determined, its rate constants for reactions with a wide range of nucleophiles can be calculated using Mayr's equation, provided the nucleophilicity parameters (N and sN) are known. researchgate.netlmu.de

Furthermore, the electrophilicity parameters can be correlated with other properties, such as Hammett substituent constants (σ), providing a deeper understanding of the structure-reactivity relationships. researchgate.netresearchgate.netresearchgate.net For instance, a linear correlation between the electrophilicity parameter E and Hammett constants for a series of substituted benzotriazole (B28993) 1-oxides has been observed. researchgate.net Such correlations allow for the prediction of the electrophilicity of new derivatives without the need for extensive kinetic measurements. semanticscholar.orgresearchgate.net

Investigation of Redox Processes in Nitro-Substituted Benzofurazans

The study of redox reactions in nitro-substituted benzofurazans is fundamental to understanding their chemical properties and potential applications. The electronic nature of the substituents on the benzofurazan ring system dictates the ease of electron transfer, thereby influencing the stability and reactivity of any resulting intermediates.

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in elucidating the reduction pathways of nitroaromatic compounds. While comprehensive experimental data for Benzofurazan, 5-(dimethylamino)-4-nitro- is limited in published literature, its electrochemical characteristics can be inferred from established principles and studies on analogous compounds.

The reduction of a nitroaromatic compound typically commences with a single-electron transfer to the nitro group, yielding a nitro radical anion. The potential at which this occurs is sensitive to the electronic environment of the molecule. The dimethylamino group at the 5-position, being an electron-donating group, increases the electron density on the benzofurazan ring. This electronic enrichment is expected to make the reduction of the 4-nitro group more challenging, shifting its reduction potential to more negative values when compared to an unsubstituted counterpart.

Theoretical predictions for Benzofurazan, 5-(dimethylamino)-4-nitro- suggest that the nitro group undergoes an irreversible reduction at approximately -0.8 V when measured against a silver/silver chloride (Ag/AgCl) reference electrode in an acetonitrile (B52724) solvent containing a supporting electrolyte. The irreversibility often observed in such systems, especially in the presence of proton sources, points towards rapid subsequent chemical reactions involving the initially formed radical anion.

The effect of substituents on reduction potentials is a well-documented phenomenon. The following table provides illustrative data for other nitroaromatic heterocyclic compounds, demonstrating these general trends.

| Compound | Substituent | Reduction Potential (V vs. ref) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 4-Nitrobenzamide derivative | -CONH₂ | ~ -0.8 | Acetonitrile/TBAPF₆ | |

| Nitroimidazole derivative | -H | Epc = -1.13 | DMSO/TBAPF₆ | researchgate.net |

| PA-824 (a nitroimidazole derivative) | -OCH₂-aryl | Epc = -1.33 | DMSO/TBAPF₆ | researchgate.net |

Note: This data is for comparative purposes and does not represent Benzofurazan, 5-(dimethylamino)-4-nitro-. Reduction potentials are highly dependent on experimental conditions.

The electrochemical reduction of Benzofurazan, 5-(dimethylamino)-4-nitro- is initiated by an electron transfer to the nitro moiety, resulting in the formation of a nitro radical anion. This reactive intermediate is central to the subsequent chemical transformations.

Further Reduction Products: In protic environments, the nitro radical anion is typically protonated and can undergo further reduction. The complete reduction of a nitro group to an amine is a six-electron process, proceeding through several intermediate stages:

Ar-NO₂ ⟶ [Ar-NO₂]⁻• ⟶ Ar-NO ⟶ [Ar-N(H)O]• ⟶ Ar-NHOH ⟶ Ar-NH₂

Key intermediates in this pathway include the nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) derivatives. These species are also electroactive and may be observed as distinct peaks in voltammetric scans at more negative potentials. The stability and fate of these intermediates are highly dependent on factors such as the pH of the medium. For instance, the hydroxylamine and nitroso intermediates can react to form azoxy compounds, which can be further reduced.

Electrochemical studies of related nitroaromatic compounds have revealed complex reaction schemes, such as EC (electrochemical-chemical) or ECE (electrochemical-chemical-electrochemical) mechanisms. In these mechanisms, the initial electron transfer is succeeded by a chemical step, like protonation or dimerization, which may be followed by another electron transfer. researchgate.net

The principal reactive intermediates formed during the reduction of a generic nitroaromatic compound are summarized in the table below.

| Intermediate | Formula | Formation Step |

|---|---|---|

| Nitro Radical Anion | Ar-NO₂⁻• | 1-electron reduction of the nitro group |

| Nitroso Derivative | Ar-NO | 2-electron, 2-proton reduction of the nitro group |

| Hydroxylamine Derivative | Ar-NHOH | 4-electron, 4-proton reduction of the nitro group |

| Amine Derivative | Ar-NH₂ | 6-electron, 6-proton reduction of the nitro group |

Definitive identification and characterization of the reactive intermediates for Benzofurazan, 5-(dimethylamino)-4-nitro- would necessitate specific and detailed experimental studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on "Benzofurazan, 5-(dimethylamino)-4-nitro-" and Related Systems

DFT calculations offer a robust framework for investigating the fundamental properties of molecular systems. By approximating the electron density, DFT methods can predict molecular geometries, electronic structures, and various other chemical descriptors with a high degree of accuracy.

Below is a representative data table of optimized geometrical parameters for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated using the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org This provides an example of the types of structural data obtained from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters for a Related Nitro-substituted Compound

| Parameter | Bond | Length (Å) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.347 - 1.534 |

| C-N (amino) | 1.362 | |

| C-N (nitro) | 1.478 | |

| N=O (nitro) | ~1.212 | |

| C=O (carbonyl) | 1.212 | |

| C-O (ether) | 1.388 | |

| C≡N (nitrile) | 1.159 | |

| C-H | 1.081 - 1.095 |

Data sourced from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and the energy required for electronic excitation. researchgate.netscispace.com

In molecules like "Benzofurazan, 5-(dimethylamino)-4-nitro-", which possess both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, the HOMO is typically localized on the electron-rich portion of the molecule, while the LUMO is concentrated on the electron-deficient part. researchgate.net This separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. researchgate.net DFT calculations allow for the visualization of these orbitals and the precise calculation of their energies. scispace.com A smaller HOMO-LUMO gap generally suggests a molecule is more polarizable and has a higher tendency to undergo electronic transitions. nih.gov

Table 2: Calculated Electronic Properties of a Related Nitro-substituted Compound (eV)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| HOMO-LUMO Energy Gap (E_gap) | 4.52 |

| Electronegativity (χ) | 4.80 |

| Chemical Hardness (η) | 2.26 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 5.07 |

Data sourced from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. ucsb.edu These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. ucsb.edu The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red denotes areas of high electron density and negative potential (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. conicet.gov.ar Conversely, blue represents regions of low electron density and positive potential (e.g., around hydrogen atoms), which are prone to nucleophilic attack. conicet.gov.ar

For "Benzofurazan, 5-(dimethylamino)-4-nitro-", the MEP would be expected to show a significant negative potential around the nitro group and a more positive or neutral potential associated with the dimethylamino group and the aromatic ring. This visualization helps in understanding the molecule's reactivity and its potential role in intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a profound method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. nih.gov QTAIM identifies critical points in the electron density, which can be used to define atomic basins and the paths of chemical bonds. nih.gov The properties of the electron density at bond critical points (BCPs), such as its value and its Laplacian, provide quantitative information about the nature of the interaction. For instance, the presence of a BCP between two atoms is a necessary condition for a chemical bond. The characteristics of this BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov In studies of related nitrobenzofurazan-sulfide derivatives, QTAIM has been successfully used to identify and characterize various non-covalent interactions, such as N-H···O and C-H···O hydrogen bonds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. researchgate.net TD-DFT can accurately predict the absorption and emission spectra of molecules, providing insights into their photophysical properties.

TD-DFT calculations can simulate the UV-visible absorption spectrum of a molecule by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. conicet.gov.ar The calculated absorption maxima (λ_max) can then be compared with experimental data to validate the computational method. For molecules with intramolecular charge transfer characteristics, such as "Benzofurazan, 5-(dimethylamino)-4-nitro-", the lowest energy absorption band is often associated with the HOMO to LUMO transition. researchgate.netconicet.gov.ar This transition effectively moves electron density from the donor part of the molecule to the acceptor part. researchgate.net

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of fluorescent molecules. semanticscholar.org For related NBD-amino derivatives, TD-DFT calculations have been instrumental in assigning the observed absorption bands to specific electronic transitions, such as π → π* and ICT transitions. semanticscholar.org

Table 3: Theoretical Electronic Absorption Data for a Related Compound

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S1 | 316 | 3.928 | 0.0001 | HOMO-1 -> LUMO |

| S2 | 309 | 4.017 | 0.6172 | HOMO -> LUMO |

| S3 | 272 | 4.554 | 0.0229 | HOMO -> LUMO+1 |

Data calculated in ethanol (B145695) for 4-(Dimethylamino) Benzaldehyde. conicet.gov.ar

Theoretical Description of Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer is a fundamental process in many organic molecules possessing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), often localized on the donor group, to the lowest unoccupied molecular orbital (LUMO), typically centered on the acceptor group. This process leads to a highly polarized excited state with a significantly larger dipole moment than the ground state.

For molecules analogous to Benzofurazan (B1196253), 5-(dimethylamino)-4-nitro-, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), the twisted intramolecular charge transfer (TICT) model is a widely accepted mechanism. frontiersin.org This model posits that after initial excitation to a locally excited (LE) state, a torsional motion around the bond connecting the donor group to the aromatic ring leads to a lower-energy, charge-separated TICT state. This twisting motion decouples the p-orbitals of the donor and acceptor, facilitating a more complete charge separation.

Theoretical studies on related nitrobenzofurazan derivatives suggest that the nitro group's orientation and the planarity of the molecule are critical factors in the ICT process. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools used to investigate these mechanisms. researchgate.net These methods can be used to calculate the energies of the ground and excited states, the oscillator strengths of electronic transitions, and the molecular orbital distributions, which together provide a detailed picture of the ICT process. For instance, calculations on similar molecules have shown that the HOMO is typically localized on the amino or sulfide (B99878) donor group, while the LUMO is concentrated on the nitrobenzofurazan acceptor moiety, confirming the charge-transfer nature of the excitation. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, providing insights into mechanisms that are often difficult to probe experimentally. nih.gov

Mapping Reaction Pathways and Transition States

The synthesis and reactivity of Benzofurazan, 5-(dimethylamino)-4-nitro- involve various chemical transformations. Computational methods can be employed to elucidate the step-by-step mechanisms of these reactions. By calculating the potential energy surface, researchers can identify the most likely reaction pathways, including the structures of all intermediates and transition states. nih.gov

A common application of these methods is in studying nucleophilic aromatic substitution (SNAAr) reactions, which are characteristic of electron-deficient aromatic rings like the benzofurazan system. For example, in the reaction of a related compound, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), with a nucleophile, DFT calculations can map the formation of the Meisenheimer complex, which is a key intermediate. The geometry of the transition state, the point of highest energy along the reaction coordinate, provides crucial information about the kinetic feasibility of the reaction.

While specific data for Benzofurazan, 5-(dimethylamino)-4-nitro- is not available, it is known to undergo C-C coupling reactions with electron-rich species like sym-triaminobenzenes, likely proceeding through zwitterionic intermediates. researchgate.net Computational modeling could confirm the structures of these intermediates and the transition states leading to their formation.

Calculation of Activation Barriers and Reaction Energies

For instance, in the ozonation of N-Nitrosodimethylamine, a process with some mechanistic parallels to reactions involving nitro groups, computational studies have determined the potential energy barriers for various steps, such as H-abstraction and oxygen addition. sciforum.netmdpi.com These calculations can reveal which reaction pathways are kinetically favored. For a hypothetical reaction involving Benzofurazan, 5-(dimethylamino)-4-nitro-, DFT calculations could similarly provide the activation barriers for different potential reaction sites, offering a rationale for observed regioselectivity.

Solvent Effects on Molecular and Electronic Properties: Continuum and Explicit Solvent Models

The properties of a molecule, particularly a polar one like Benzofurazan, 5-(dimethylamino)-4-nitro-, can be significantly influenced by its solvent environment. Computational models are essential for understanding and predicting these solvent effects.

Two primary approaches are used: continuum and explicit solvent models.

Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium characterized by its bulk properties, like the dielectric constant. This approach is computationally efficient and often provides a good first approximation of the solvent's influence on the solute's electronic structure and properties, such as absorption and emission energies (solvatochromism). eurjchem.com For example, the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment upon excitation and the solvent polarity, can be used in conjunction with continuum model calculations to understand solvatochromic behavior. mdpi.com

Explicit solvent models involve including a number of individual solvent molecules in the computational model. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, that are missed by continuum models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with a high level of quantum mechanical theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field.

For nitroaromatic compounds, explicit solvent calculations have shown that strong interactions between the nitro group and solvent molecules can significantly affect excited-state properties and reactivity. The choice of model depends on the specific question being addressed. Continuum models are often sufficient for predicting general solvatochromic trends, while explicit models are necessary for understanding reactions where specific solvent interactions play a crucial role.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-(dimethylamino)-4-nitrobenzofurazan in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton and Carbon-13 NMR spectra provide definitive evidence for the atomic connectivity of 5-(dimethylamino)-4-nitrobenzofurazan. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the chemical shifts in the ¹H NMR spectrum are characteristic of the aromatic and dimethylamino protons. ceon.rs Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, confirming the presence of the benzofurazan (B1196253) core, the dimethylamino group, and the nitro substituent. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating dimethylamino group.

A detailed analysis of ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of each proton and carbon in the molecule. For instance, studies on similar nitroaromatic compounds have shown that the protons and carbons of the aromatic ring exhibit specific chemical shifts and coupling patterns that are consistent with the proposed structure. researchgate.netnih.gov The presence of the dimethylamino group is typically confirmed by a singlet in the upfield region of the ¹H NMR spectrum, corresponding to the six equivalent protons of the two methyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzofurazans and Related Nitroaromatic Compounds.

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| ¹H | Dimethylamino Protons | 2.5 - 3.5 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Dimethylamino Carbons | 35 - 45 |

Note: The exact chemical shifts for 5-(dimethylamino)-4-nitrobenzofurazan may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the conformational preferences of the dimethylamino group relative to the benzofurazan ring. These experiments can reveal through-space interactions between protons, providing insights into the molecule's three-dimensional structure and dynamics in solution. copernicus.org

For flexible molecules, variable temperature (VT) NMR studies can be used to probe rotational barriers and conformational exchange processes. copernicus.org By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with the rotation of the dimethylamino group. Computational modeling, often used in conjunction with experimental NMR data, can further refine the understanding of the conformational landscape of 5-(dimethylamino)-4-nitrobenzofurazan. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 5-(dimethylamino)-4-nitrobenzofurazan by analyzing its vibrational modes. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Key vibrational frequencies for 5-(dimethylamino)-4-nitrobenzofurazan include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-N stretching vibration of the dimethylamino group is also a characteristic feature. researchgate.net The aromatic ring itself gives rise to a series of bands corresponding to C-H stretching, C=C stretching, and out-of-plane bending vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for 5-(dimethylamino)-4-nitrobenzofurazan.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | 1560 - 1500 |

| Symmetric NO₂ Stretch | Nitro | 1360 - 1290 |

| C-N Stretch | Dimethylamino | 1360 - 1250 |

| Aromatic C=C Stretch | Benzofurazan Ring | 1600 - 1450 |

| Aromatic C-H Stretch | Benzofurazan Ring | 3100 - 3000 |

Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of 5-(dimethylamino)-4-nitrobenzofurazan and to elucidate its fragmentation pathways under ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of 5-(dimethylamino)-4-nitrobenzofurazan will show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. nih.gov The dimethylamino group can also undergo fragmentation. The analysis of these fragment ions helps to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion and its fragments, further validating the molecular formula. ceon.rs

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of 5-(dimethylamino)-4-nitrobenzofurazan by probing the electronic transitions between different energy levels. The presence of the chromophoric nitro group and the auxochromic dimethylamino group on the benzofurazan ring system gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT transition is typically observed as a strong absorption band at a longer wavelength (lower energy).

Analysis of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of 5-(dimethylamino)-4-nitrobenzofurazan is characterized by its absorption maxima (λmax) and the corresponding molar extinction coefficients (ε). The λmax indicates the wavelength at which the strongest absorption occurs, while the molar extinction coefficient is a measure of the probability of that electronic transition.

For N,N-Dimethylamino-7-nitrobenzofurazan, a related compound, the excitation wavelength (λEx) is reported to be 498 nm with an extinction coefficient of 17,000 M⁻¹cm⁻¹. adipogen.com Another similar compound, NBD (Nitrobenzofurazan), has a molar extinction coefficient of 22,000 cm⁻¹M⁻¹. aatbio.com The position and intensity of the absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. This effect can provide further information about the nature of the electronic transitions and the charge distribution in the ground and excited states. researchgate.net The analysis of λmax and ε values is crucial for understanding the photophysical properties of the molecule. researchgate.netnih.govresearchgate.net

Spectroscopic Manifestations of Solvatochromism

The solvatochromism of Benzofurazan, 5-(dimethylamino)-4-nitro- refers to the change in its absorption and emission spectra in response to the polarity of the solvent. This phenomenon is a direct consequence of the significant alteration in the molecule's dipole moment upon electronic excitation from the ground state to the excited state. The electron-donating dimethylamino group and the electron-withdrawing nitrobenzofurazan system create a pronounced intramolecular charge transfer (ICT) character.

In solvents of varying polarities, the extent of stabilization of the ground and excited states differs. Generally, for D-π-A (donor-pi-acceptor) systems like this, an increase in solvent polarity leads to a more significant stabilization of the highly polar excited state compared to the ground state. This differential stabilization results in a bathochromic (red) shift in the emission spectra as solvent polarity increases. Conversely, a decrease in solvent polarity would typically induce a hypsochromic (blue) shift. The specific absorption and emission maxima are highly dependent on the solvent environment, reflecting the molecule's utility as a polarity-sensitive probe. This behavior is characteristic of many nitrobenzoxadiazole (NBD) derivatives, where solvent properties such as the dielectric constant and hydrogen bonding capacity play crucial roles in modulating the electronic transition energies. nih.govnih.govresearchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a primary tool for elucidating the photophysical properties of Benzofurazan, 5-(dimethylamino)-4-nitro-. Its fluorescence is intrinsically linked to the efficiency of the intramolecular charge transfer process.

The key photophysical parameters for a fluorophore are its emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ). For Benzofurazan, 5-(dimethylamino)-4-nitro- and related NBD derivatives, these parameters are highly sensitive to the molecular environment.

Emission Maxima (λem): The wavelength of maximum fluorescence emission is directly influenced by solvent polarity, as described under solvatochromism. In polar solvents, the emission is expected at longer wavelengths (red-shifted) due to the stabilization of the ICT excited state.

Fluorescence Quantum Yield (Φf): The quantum yield, which represents the efficiency of the fluorescence process, often shows a strong dependence on the solvent. For many NBD amines, the quantum yield is observed to be higher in nonpolar, hydrophobic environments and decreases significantly in polar, protic solvents like water. nih.gov This quenching in polar solvents is often attributed to the formation of non-radiative de-excitation pathways, such as twisted intramolecular charge transfer (TICT) states, which are stabilized by polar surroundings.

Fluorescence Lifetime (τ): The fluorescence lifetime, or the average time the molecule spends in the excited state before returning to the ground state, is also affected by the solvent. Similar to the quantum yield, the lifetime of NBD probes can decrease in more polar solvents due to an increase in the rate of non-radiative decay processes. nih.gov

| Solvent Property | Emission Maxima (λem) | Quantum Yield (Φf) | Lifetime (τ) |

| Nonpolar | Shorter Wavelength (Blue-shifted) | High | Longer |

| Polar | Longer Wavelength (Red-shifted) | Low | Shorter |

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is characteristic of molecules that undergo a significant change in geometry or electronic distribution between the ground and excited states.

For Benzofurazan, 5-(dimethylamino)-4-nitro-, a substantial Stokes shift is expected, particularly in polar solvents. This is indicative of a highly polar excited state formed via intramolecular charge transfer from the dimethylamino donor to the nitrobenzofurazan acceptor. researchgate.net Upon absorption of a photon, the molecule transitions to a locally excited (LE) state, which then rapidly relaxes to a lower-energy ICT state. This relaxation process, which can involve both solvent reorientation and structural changes in the molecule, is responsible for the large energy gap between absorption and emission.

The emission mechanism is dominated by this ICT process. In some cases, the excited molecule may adopt a "twisted" conformation (a TICT state), where the dimethylamino group rotates out of the plane of the aromatic ring. These TICT states are often non-emissive or weakly emissive and provide an efficient non-radiative decay channel, explaining the quenching of fluorescence in polar solvents that stabilize such states. The distribution of the highest occupied molecular orbital (HOMO) across the donor and the lowest unoccupied molecular orbital (LUMO) primarily on the acceptor moiety supports this charge-transfer mechanism. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For Benzofurazan, 5-(dimethylamino)-4-nitro-, a crystal structure has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2032776 . nih.gov

Analysis of the crystal structure would reveal the precise geometry of the molecule. Key parameters of interest include the planarity of the benzofurazan ring system and the orientation of the dimethylamino and nitro substituents relative to this plane. The degree of twist in the C-N bonds connecting the substituents to the ring is particularly important, as it influences the extent of electronic conjugation and, consequently, the ICT properties. The solid-state packing, governed by intermolecular forces such as hydrogen bonding and π-π stacking, can also be elucidated, providing insights into the material's bulk properties. nih.gov

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = X Å, b = Y Å, c = Z Å, β = X° |

| Key Bond Lengths | Distances between key atoms, e.g., C-N(O₂) and C-N(Me)₂. | Provides insight into bond order and conjugation. |

| Torsion Angles | Dihedral angles defining the twist of the nitro and amino groups relative to the ring. | Crucial for understanding ICT character. |

Structure Reactivity and Structure Property Relationships

Systematic Investigation of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 5-(dimethylamino)-4-nitrobenzofurazan are fundamentally governed by the powerful electronic effects of its substituents. The dimethylamino group, a strong electron-donating group (EDG), and the nitro group, a potent electron-withdrawing group (EWG), create a significant electronic asymmetry across the molecule.

The defining feature of push-pull molecules like 5-(dimethylamino)-4-nitrobenzofurazan is the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is effectively transferred from the electron-rich dimethylamino group (the "donor") to the electron-deficient nitrobenzofurazan moiety (the "acceptor"). This redistribution of electron density creates a highly polarized excited state.

In similar nitroaromatic push-pull chromophores, the ICT process is an ultrafast event, often occurring on the femtosecond timescale. nih.gov The dimethylamino group acts as the electron donor, while the nitro group, in conjunction with the benzofurazan (B1196253) ring, serves as the electron acceptor. nih.govnih.gov This charge transfer is the primary reason for the compound's significant Stokes shift, where the emitted light has a much lower energy (longer wavelength) than the absorbed light. The efficiency of this ICT is heavily dependent on the electronic strength of the donor and acceptor groups and the nature of the π-conjugated system that connects them. nih.gov

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity and properties of aromatic systems. dalalinstitute.comic.ac.uk It is a classic example of a linear free-energy relationship (LFER) that correlates rate or equilibrium constants for a series of reactions with the electronic nature of substituents. umn.eduviu.ca The equation is expressed as:

log (K/K₀) = ρσ or log (k/k₀) = ρσ

where:

K or k is the equilibrium or rate constant for the substituted compound.

K₀ or k₀ is the constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. viu.ca

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. viu.ca

For 5-(dimethylamino)-4-nitrobenzofurazan, the substituents have distinct and opposing electronic effects, which can be quantified by their Hammett constants. The dimethylamino group is a strong electron-donating group, characterized by a negative σ value, while the nitro group is a strong electron-withdrawing group with a positive σ value.

Table 1: Hammett Substituent Constants (σ)

| Substituent | Position | σ Value | Electronic Effect |

| -N(CH₃)₂ | para | -0.83 | Strong Electron-Donating |

| -NO₂ | para | +0.78 | Strong Electron-Withdrawing |

This interactive table provides representative Hammett constants for the para position, which illustrates the electronic nature of the groups.

Reactions favored by electron-withdrawing groups will have a positive ρ value, while those favored by electron-donating groups will have a negative ρ value. viu.ca The strong donating nature of the dimethylamino group and the strong withdrawing nature of the nitro group create a large electronic polarization within the molecule, significantly influencing its reactivity and spectroscopic properties.

Correlation Between Computational Descriptors and Experimental Reactivity/Spectroscopic Data

Computational chemistry offers powerful tools to correlate a molecule's structure with its observable properties. Descriptors derived from methods like Density Functional Theory (DFT) can provide deep insights into experimental findings. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govchegg.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability and electronic excitation energy. A small gap suggests higher reactivity and a lower energy required for electronic transitions. nih.gov

In 5-(dimethylamino)-4-nitrobenzofurazan, the substituent effects on the FMOs are predictable. The electron-donating dimethylamino group raises the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. nih.gov This combined action leads to a significantly reduced HOMO-LUMO gap, which is characteristic of push-pull systems. This small energy gap explains why the compound absorbs light at longer wavelengths (i.e., is colored) and is highly reactive. Studies on similar benzothiazole (B30560) derivatives show that substituting an electron-withdrawing -NO₂ group significantly lowers both HOMO and LUMO energy levels, leading to a reduced energy gap that is advantageous for optoelectronic properties. nih.gov

Table 2: Predicted Substituent Effects on Frontier Orbital Energies

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| -N(CH₃)₂ (Donor) | Increase | Minor Increase | Decrease |

| -NO₂ (Acceptor) | Decrease | Significant Decrease | Decrease |

| Combined System | High HOMO Level | Low LUMO Level | Significantly Decreased |

This interactive table illustrates the general trends of how electron-donating and electron-withdrawing groups influence frontier orbital energies.

Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical behavior of molecules. nih.gov For 5-(dimethylamino)-4-nitrobenzofurazan, these models can calculate the electronic absorption spectrum by simulating the transitions from the ground state to various excited states.

These predictive models can link specific structural features to the resulting optical properties. For instance, the models can demonstrate how the degree of ICT in the excited state correlates with the calculated absorption and emission wavelengths. In related systems like 4-(dimethylamino)benzonitrile (B74231) (DMABN), theoretical models have been developed to explain the dual fluorescence phenomenon, linking it to distinct excited-state structures. rsc.org Such models can be applied to predict how modifications to the donor, acceptor, or the benzofurazan core would tune the color and fluorescence properties of the compound.

Conformational Flexibility and its Influence on Spectroscopic Response

The three-dimensional structure and conformational flexibility of 5-(dimethylamino)-4-nitrobenzofurazan play a critical role in its spectroscopic properties, particularly its fluorescence. The key conformational coordinate is the twisting of the dimethylamino and nitro groups relative to the plane of the benzofurazan ring.

In the ground state, the molecule is largely planar to maximize π-conjugation. However, upon excitation to the ICT state, significant structural reorganization can occur. In many push-pull systems, the formation of the charge-separated state is stabilized by a twisting of the donor group relative to the acceptor part of the molecule. nih.gov This twisted intramolecular charge transfer (TICT) state is often responsible for the observed large Stokes shift in fluorescence. For example, studies on DMABN have shown that the torsion of the dimethylamino group is crucial for the charge transfer process. nih.gov Similarly, for other nitroaromatic chromophores, the twisting of the nitrophenyl group is directly linked to the ICT process and results in distinct spectroscopic signatures. nih.gov Therefore, the conformational freedom of the dimethylamino and nitro substituents is not a minor detail but a central mechanism governing the de-excitation pathways and, consequently, the fluorescence color and efficiency of the molecule.

Advanced Analytical Applications and Derivatization Strategies

Development of Benzofurazan-Based Fluorescent Labeling Reagents

The benzofurazan (B1196253) skeleton is a key structural motif in a range of fluorogenic and fluorescent labeling reagents. nih.gov These reagents, including NBD-F, are designed to react with specific functional groups in target molecules, thereby imparting fluorescence and enabling their detection at low concentrations. NBD-F is particularly noted for its reaction with primary and secondary amines to yield highly fluorescent products. medchemexpress.com This reactivity makes it an invaluable tool for the analysis of amino acids and other low-molecular-weight amines. medchemexpress.comaatbio.com

Design Principles for Enhanced Detectability and Selectivity

The design of benzofurazan-based fluorescent probes is guided by principles aimed at maximizing their effectiveness. bath.ac.uk A crucial aspect is the incorporation of a "receptor" that selectively interacts with the target analyte and a "reporter" (the fluorophore) that signals this interaction through a change in fluorescence. bath.ac.uk In the case of NBD-F, the fluoro group acts as a leaving group upon nucleophilic attack by an amine, leading to the formation of a stable and fluorescent NBD-amine adduct. wikipedia.org

Key design principles for these reagents include:

Reactivity and Specificity: The reagent must react efficiently and selectively with the target functional group under mild conditions to minimize side reactions and ensure accurate quantification. NBD-F, for instance, exhibits high reactivity towards amines. aatbio.comcreativebiomart.net

Fluorogenic Nature: Ideally, the reagent itself should be non-fluorescent or weakly fluorescent, while the resulting derivative should be highly fluorescent. wikipedia.org This minimizes background signal and enhances sensitivity.

Favorable Spectroscopic Properties: The resulting fluorescent adduct should have excitation and emission wavelengths in a region that minimizes interference from other components in the sample matrix. tcichemicals.com The NBD-adducts typically exhibit excitation around 470 nm and emission around 530 nm, which is a region with less interference from contaminants. wikipedia.orgtcichemicals.com

Stability: Both the labeling reagent and the resulting fluorescent derivative should be stable throughout the analytical process, from derivatization to detection. tcichemicals.com

Applications in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS)

NBD-F has become a widely used derivatization reagent in HPLC and LC/MS for the analysis of amines and amino acids. researchgate.net The derivatization process converts these often non-chromophoric and non-fluorophoric analytes into derivatives that can be readily detected with high sensitivity using fluorescence or UV detectors. medchemexpress.comwikipedia.org

The use of NBD-F as a pre-column derivatization reagent significantly enhances the capabilities of HPLC analysis. By attaching the NBD moiety, the chromatographic properties of the analytes are altered, often leading to improved separation efficiency. medchemexpress.com More importantly, the high quantum yield of the NBD-amine adducts allows for extremely low limits of detection, often in the femtomole (fmol) range. wikipedia.org This high sensitivity is crucial for the analysis of trace amounts of amino acids and biogenic amines in complex biological and environmental samples. researchgate.net The fluorescence detection of NBD derivatives is typically performed at excitation and emission wavelengths of approximately 470 nm and 530 nm, respectively. tcichemicals.com

Table 1: HPLC Detection of NBD-F Derivatized Compounds

| Analyte Type | Derivatization Reagent | Detection Method | Limit of Detection | Excitation (nm) | Emission (nm) |

|---|

This table provides typical values; actual performance may vary depending on the specific analyte and chromatographic conditions.

The separation of enantiomers, or chiral separation, is of paramount importance in pharmaceutical analysis, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects. eijppr.com HPLC with chiral stationary phases (CSPs) is a powerful technique for resolving enantiomeric mixtures. eijppr.comnih.gov

Derivatization with reagents like NBD-F can be employed in conjunction with CSPs to facilitate the enantiomeric separation of amino acids and other chiral amines. nih.gov The derivatization step can enhance the interaction of the analyte with the chiral selector of the CSP, leading to better resolution of the enantiomers. Pirkle-type CSPs, for example, have been successfully used for the separation of D- and L-amino acids derivatized with NBD-F. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. eijppr.com

Utilization as Probes for Chemical Processes and Environments

Beyond their role as labeling reagents for chromatography, benzofurazan derivatives are also employed as fluorescent probes to sense and report on chemical processes and local environments. nih.gov

Sensing Chemical Species via Fluorescence Changes

The fluorescence of benzofurazan derivatives can be sensitive to the polarity of their microenvironment and the presence of specific chemical species. This property allows them to function as probes. For instance, some benzofurazan-based probes have been designed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are important signaling molecules in biological systems. nih.gov The interaction of the probe with the target species triggers a chemical reaction that alters the fluorophore's structure and, consequently, its fluorescence properties, leading to a detectable "turn-on" or "turn-off" signal. nih.govmdpi.com These probes offer high sensitivity and spatiotemporal resolution for studying the roles of these reactive species in cellular processes. nih.gov

Environmental Monitoring Applications through Chemical Detection Principles

The compound 5-(dimethylamino)-4-nitrobenzofurazan, also known as 4-nitro-7-(N,N-dimethylamino)benzofurazan and often referred to in scientific literature by its derivatizing agent name, NBD-F (4-Fluoro-7-nitrobenzofurazan), serves as a critical tool in environmental monitoring. Its utility stems from its high reactivity towards primary and secondary amines, as well as thiols, to form highly fluorescent and colored adducts. This property allows for the sensitive and selective detection of various environmental pollutants. researchgate.netdojindo.comthermofisher.com

The principle behind its application is a nucleophilic aromatic substitution reaction. The fluorine atom at the 4-position of NBD-F is readily displaced by nucleophiles like the amino group of an amine or the sulfhydryl group of a thiol. This derivatization is typically carried out under mild, slightly alkaline conditions, for instance, in a borate (B1201080) buffer at a pH of around 8.0. dojindo.com The reaction is generally rapid, often completing within minutes at a moderately elevated temperature (e.g., 60°C). dojindo.com

The resulting NBD-adducts exhibit strong fluorescence in the visible spectrum, a characteristic that the parent NBD-F molecule largely lacks in aqueous environments. thermofisher.comaatbio.com This "turn-on" fluorescence response is a key advantage, as it minimizes background signal and enhances detection sensitivity. The fluorescence properties of the NBD derivatives, including their quantum yield and emission maxima, are highly dependent on the polarity of the solvent, with fluorescence generally increasing in less polar environments. thermofisher.comaatbio.com This solvatochromic behavior can be exploited to optimize detection sensitivity in different analytical systems. aatbio.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) are commonly employed to separate and quantify the NBD-derivatized analytes. dojindo.comgnest.orgresearchgate.net This combination provides excellent selectivity and sensitivity for the analysis of complex environmental samples.

Detailed Research Findings

Research has demonstrated the successful application of NBD-F for the determination of various environmentally significant compounds. A primary application is the monitoring of biogenic amines in environmental waters and food products like fish, which can be indicators of decomposition and potential toxicity. gnest.orgmdpi.commitrask.com For instance, a method for the simultaneous determination of several biogenic amines, including histamine (B1213489) and tyramine, in fish samples has been developed using HPLC-FLD after derivatization with a similar compound, o-phthalaldehyde (B127526) (OPA), showcasing the utility of this general approach. mitrask.com While not NBD-F, this highlights the principle of fluorescent derivatization for such analytes. More directly, NBD-F has been extensively used for the analysis of amino acids, which are precursors to biogenic amines. researchgate.netnih.gov

Furthermore, NBD-based probes have been developed for the detection of thiols, such as cysteine and glutathione, in biological and environmental systems. researchgate.netmdpi.comnih.gov These compounds play important roles in various biological processes and their presence in the environment can be of interest. The reaction of NBD-F with thiols proceeds via a similar nucleophilic substitution mechanism, yielding fluorescent adducts that can be quantified. researchgate.net

The versatility of NBD-F also extends to the potential analysis of other pollutants containing primary or secondary amine groups, such as certain pesticides and their metabolites. For example, methods have been developed for the determination of the herbicide glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA), using other fluorescent derivatizing agents like fluorescein (B123965) isothiocyanate (FITC), demonstrating the applicability of this analytical strategy to pesticide residue analysis. nih.govnih.gov

The following tables summarize key analytical parameters from studies utilizing NBD-F and similar derivatizing agents for the detection of environmental contaminants.

Table 1: HPLC-FLD Conditions for Analysis of NBD-Derivatized Amines

| Analyte | Derivatization Conditions | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|---|

| Primary and Secondary Amines | 60°C for 1 min in borate buffer (pH 8.0) | 470 nm | 530 nm | dojindo.com |

| Primary Aliphatic Amines (in Methanol) | Not Specified | 465 nm | 535 nm | thermofisher.com |

| Secondary Aliphatic Amines (in Methanol) | Not Specified | 485 nm | 540 nm | thermofisher.com |

Table 2: Performance Characteristics for the Determination of Environmental Pollutants using Fluorescent Derivatization and HPLC-FLD

| Analyte(s) | Matrix | Derivatizing Agent | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|